![molecular formula C19H15FN2O4 B2421878 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 1105216-68-9](/img/structure/B2421878.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H15FN2O4 and its molecular weight is 354.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the isoxazole ring. The final coupling reaction incorporates an acetamide group under specific conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.
Property | Value |
---|---|
Molecular Formula | C20H21N3O3 |
Molecular Weight | 383.5 g/mol |
IUPAC Name | This compound |
InChI Key | DSVLMUKUGWZSBG-SOFGYWHQSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These targets include various enzymes and receptors involved in critical biological pathways. The compound may modulate these targets' activity by binding to them, leading to alterations in cellular processes such as signal transduction and gene expression .
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an 86% reduction in edema within the first hour of administration, outperforming traditional anti-inflammatory drugs like sodium diclofenac .
Table: Anti-inflammatory Activity Comparison
Compound | Edema Inhibition (%) | Time (hours) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 86 | 1 |
Sodium Diclofenac | 64 | 1 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential anticancer properties of the compound. In one study, several derivatives showed selective cytotoxic effects against cancerous cells while sparing normal cells. The IC50 values for these compounds ranged from 97.3 µM to over 200 µM, indicating varying degrees of efficacy .
Table: Cytotoxicity Results
Compound | Cell Line | IC50 (µM) |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | HeLa | 97.3 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | U87 | >200 |
Case Study 1: In Vivo Anti-inflammatory Effects
A study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β). The compound's ability to inhibit cyclooxygenase (COX) activity was pivotal in mediating these effects .
Case Study 2: Anticancer Activity Assessment
In vitro studies on multiple cancer cell lines revealed that the compound exhibited selective cytotoxicity against malignant cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies and minimizing side effects associated with conventional chemotherapeutics .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c20-15-4-2-1-3-14(15)17-8-13(22-26-17)9-19(23)21-10-12-5-6-16-18(7-12)25-11-24-16/h1-8H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUXDIMBEFEWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.